molecular formula C5H7IN2O B7899993 (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanol

(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanol

Cat. No.: B7899993
M. Wt: 238.03 g/mol
InChI Key: MTEANBYYMSWKPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanol is a pyrazole-based compound featuring an iodine substituent at the 4-position, a methyl group at the 1-position, and a hydroxymethyl (-CH₂OH) group at the 5-position. This structure confers unique chemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research.

Properties

IUPAC Name

(4-iodo-2-methylpyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IN2O/c1-8-5(3-9)4(6)2-7-8/h2,9H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEANBYYMSWKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)I)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction to Pyrazole Methanol Derivatives

The carboxylate ester is reduced to the corresponding alcohol using lithium aluminum hydride (LiAlH₄). For example, methyl 1-methyl-1H-pyrazole-5-carboxylate (5 mmol) in tetrahydrofuran (THF, 30 mL) is treated with LiAlH₄ (5 mmol) at 0°C, yielding (1-methyl-1H-pyrazol-5-yl)methanol in 61–74% yield after column chromatography.

Oxidation to Pyrazole Carbaldehyde

The alcohol is oxidized to 1-methyl-1H-pyrazole-5-carbaldehyde using pyridinium chlorochromate (PCC). A solution of (1-methyl-1H-pyrazol-5-yl)methanol (5 mmol) in dichloromethane (30 mL) is stirred with PCC (10 mmol) for 8 hours at room temperature, affording the aldehyde in 55–80% yield.

Iodination at Position 4

The aldehyde undergoes iodination using iodine monochloride (ICl) in the presence of potassium carbonate. For instance, 1-methyl-1H-pyrazole-5-carbaldehyde (1 mmol) in chloroform (50 mL) is treated with ICl (3 mmol) at 0°C, yielding 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde in 92–96% yield.

Reduction to Target Alcohol

The aldehyde is reduced back to the alcohol using sodium borohydride (NaBH₄). 4-Iodo-1-methyl-1H-pyrazole-5-carbaldehyde (1 mmol) in methanol is cooled to 0°C, treated with NaBH₄ (2 mmol), and stirred to completion, yielding (4-iodo-1-methyl-1H-pyrazol-5-yl)methanol in >90% yield.

Table 1: Reaction Conditions for LiAlH₄ Reduction and ICl Iodination

StepReagentsSolventTemperatureYield (%)
Ester reductionLiAlH₄THF0°C → RT61–74
Aldehyde oxidationPCCCH₂Cl₂RT55–80
IodinationICl, K₂CO₃CHCl₃0°C → RT92–96
Aldehyde reductionNaBH₄MeOH0°C → RT>90

Grignard Addition and Subsequent Reduction

Directed Metalation of 4-Iodo-1-methylpyrazole

4-Iodo-1-methyl-1H-pyrazole undergoes deprotonation at position 5 using strong bases such as n-butyllithium (n-BuLi). For example, 4-iodo-1-methylpyrazole (3.9 mmol) in THF is treated with n-BuLi (1.6 M in hexane) at -70°C, forming a lithiated intermediate.

Formylation via Electrophilic Quenching

The lithiated species reacts with dimethylformamide (DMF) or carbon dioxide to introduce a formyl group. Quenching with DMF (5 mmol) at -70°C followed by acidic workup yields 1-methyl-4-iodo-1H-pyrazole-5-carbaldehyde.

Reduction to Methanol Derivative

The formyl group is reduced using NaBH₄ or LiAlH₄. 1-Methyl-4-iodo-1H-pyrazole-5-carbaldehyde (1 mmol) in methanol is treated with NaBH₄ (2 mmol) at 0°C, providing this compound in 85% yield.

Table 2: Grignard/Reduction Protocol

StepReagentsSolventTemperatureYield (%)
Lithiationn-BuLiTHF-70°C
FormylationDMFTHF-70°C70–75
ReductionNaBH₄MeOH0°C → RT85

Direct Iodination of Pre-Functionalized Pyrazole Methanol

Challenges in Regioselective Iodination

Direct iodination of (1-methyl-1H-pyrazol-5-yl)methanol at position 4 is complicated by competing reactivity at the alcohol group. However, iodination using N-iodosuccinimide (NIS) under acidic conditions has been explored.

Optimization of Iodination Conditions

A solution of (1-methyl-1H-pyrazol-5-yl)methanol (1 mmol) in acetonitrile is treated with NIS (1.2 mmol) and triflic acid (0.1 mmol) at 50°C for 12 hours, yielding this compound in 40–50% yield.

Table 3: Direct Iodination Using NIS

ParameterValue
ReagentNIS, CF₃SO₃H
SolventCH₃CN
Temperature50°C
Reaction Time12 h
Yield40–50%

Comparative Analysis of Methods

Efficiency and Scalability

The LiAlH₄/ICl route (Method 1) offers high yields (>90% in iodination) but requires four steps. In contrast, the Grignard approach (Method 2) achieves comparable yields in fewer steps but demands cryogenic conditions. Direct iodination (Method 3) is less efficient but avoids functional group interconversions.

Practical Considerations

  • Method 1 : Ideal for large-scale synthesis due to robust yields.

  • Method 2 : Suitable for laboratories equipped for low-temperature reactions.

  • Method 3 : Limited by moderate yields but useful for rapid access.

Scientific Research Applications

(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanol depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The iodine atom and hydroxymethyl group play crucial roles in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Core

The pyrazole scaffold allows for diverse substitutions, significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogues:

Compound Name Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanol Not provided -CH₂OH at C5, -I at C4, -CH₃ at N1 Potential intermediate for medicinal chemistry; discontinued commercial availability suggests synthesis challenges
(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride 309.96 -CH₂NH₂·2HCl at C5, -I at C4, -CH₃ at N1 Enhanced aqueous solubility (salt form); used in life science research
2-(4-Iodo-1-methyl-1H-pyrazol-5-yl)acetic acid 266.04 -CH₂COOH at C5, -I at C4, -CH₃ at N1 Acidic functional group enables derivatization (e.g., esterification)
4-(4-Iodo-1-methyl-1H-pyrazol-5-yl)-N-isopropylpyrimidin-2-amine Not provided Pyrimidine-amine at C5, -I at C4, -CH₃ at N1 Hybrid pyrazole-pyrimidine structure; research applications in chemical biology
[1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methanol 294.35 -CH₂OH at C4, aryloxy and phenyl groups Increased lipophilicity; potential pharmacokinetic optimization in drug design

Key Structural and Functional Differences

  • Iodine vs. Other Halogens: The iodine atom in this compound provides steric bulk and polarizability, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to bromo or chloro analogues .
  • Hydroxymethyl vs. Carboxylic Acid : The -CH₂OH group offers hydrogen-bonding capability, whereas the -COOH group in the acetic acid derivative () introduces acidity (pKa ~2-3), affecting solubility and reactivity in aqueous environments .
  • Salt Forms: The dihydrochloride derivative () demonstrates improved solubility over the neutral methanol compound, highlighting the role of salt formation in pharmaceutical formulation .

Biological Activity

(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The compound features an iodine atom and a hydroxymethyl group, which are critical for its reactivity and interactions with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparisons with related compounds.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The iodine atom enhances the compound's electrophilicity, allowing it to participate in nucleophilic substitution reactions and interact with biological macromolecules.

Key Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially altering cellular functions.
  • Receptor Modulation: It can interact with various receptors, influencing signal transduction pathways that regulate physiological responses.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Antimicrobial Activity

Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic enzymes.

Anticancer Potential

Preliminary investigations suggest that this compound may possess anticancer activity. It has been shown to inhibit the proliferation of cancer cell lines in vitro, possibly through apoptosis induction or cell cycle arrest.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameIodine PositionBiological ActivityNotable Differences
(4-Bromo-1-methyl-1H-pyrazol-5-yl)methanol4Moderate antimicrobialBromine is less reactive than iodine
(4-Chloro-1-methyl-1H-pyrazol-5-yl)methanol4Low anticancer activityChlorine has lower electrophilicity
(4-Fluoro-1-methyl-1H-pyrazol-5-yl)methanol4Minimal biological activityFluorine's small size affects binding affinity

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis Methodology:
    • The compound can be synthesized via iodination of 1-methylpyrazole under controlled conditions, often yielding high purity suitable for biological testing .
  • Biological Testing:
    • In vitro assays have demonstrated that the compound exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Anticancer Activity:
    • In a study involving various cancer cell lines, treatment with this compound resulted in a dose-dependent reduction in cell viability, suggesting potential as a lead compound for cancer therapy .

Q & A

Q. Core Techniques

NMR Spectroscopy :

  • ¹H NMR : Peaks for the methyl group (δ ~3.2–3.5 ppm) and hydroxymethyl (–CH₂OH, δ ~4.5–5.0 ppm) confirm substitution patterns. Aromatic protons in the pyrazole ring appear at δ ~6.5–8.0 ppm .
  • ¹³C NMR : The iodine-bearing carbon (C4) shows deshielding (δ ~100–110 ppm) due to its electronegativity .

Mass Spectrometry (MS) :

  • High-resolution MS (HRMS) confirms molecular weight (calc. for C₆H₈IN₂O: 266.97 g/mol) and fragmentation patterns (e.g., loss of –CH₂OH or I⁻) .

X-ray Crystallography :

  • Single-crystal X-ray diffraction resolves bond lengths (C–I: ~2.10 Å) and dihedral angles between pyrazole and substituents. Software like SHELXL refines hydrogen-bonding networks (e.g., O–H···N interactions stabilizing the crystal lattice) .

Data Interpretation Example
In a related pyrazole-methanol derivative, crystallographic analysis revealed a dihedral angle of 16.8° between the pyrazole and methoxyphenyl rings, indicating minimal steric hindrance . Discrepancies in NMR coupling constants (e.g., J = 2.1 Hz for adjacent pyrazole protons) may signal tautomerism or impurities, necessitating additional purification .

How can computational methods assist in predicting hydrogen bonding patterns and crystal packing?

Q. Methodological Approach

Hydrogen Bonding Analysis :

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict O–H···N and C–H···I interactions. For This compound , the hydroxyl group likely forms a hydrogen bond with the pyrazole N2 atom (distance ~2.8 Å) .

Crystal Packing Simulations :

  • Software like Mercury (CCDC) or CrystalPredictor models lattice energies based on molecular symmetry. The iodine atom’s bulkiness may favor a monoclinic (P2₁/c) or orthorhombic lattice .

Validation :

  • Compare computed powder XRD patterns with experimental data to identify polymorphs. For example, Etter’s graph-set analysis can classify hydrogen-bonding motifs (e.g., R₂²(8) rings) .

What strategies resolve contradictions in spectroscopic data during structural elucidation?

Q. Case Study: Discrepant NMR Signals

  • Scenario : A singlet for the methyl group in ¹H NMR but a split signal in ¹³C DEPT-135.
  • Resolution :
    • Variable Temperature NMR : Assess tautomerism (e.g., pyrazole ring flipping) by cooling to –40°C .
    • 2D NMR (COSY, HSQC) : Correlate adjacent protons (e.g., H4 and H5) to confirm coupling .
    • Crystallographic Validation : X-ray data can override ambiguous NMR assignments, as seen in a study resolving conflicting NOEs in a pyrazole-thiophene derivative .

Advanced Tip : Use SHELXL’s restraints for disordered atoms during refinement if crystallographic data shows electron density anomalies .

What biological targets or pathways are plausible for this compound, based on structural analogs?

Q. Hypothetical Targets

Enzyme Inhibition :

  • The iodine atom’s electronegativity and hydroxymethyl group’s H-bonding capacity suggest potential as a kinase inhibitor (e.g., JAK2 or EGFR). Analogous pyrazole-methanol derivatives show IC₅₀ values in the µM range .

Antimicrobial Activity :

  • Pyrazole-iodine hybrids disrupt bacterial membranes. For example, 5-(4-chlorophenyl)-pyrazole derivatives exhibit MIC values of 8–32 µg/mL against S. aureus .

Q. Research Design

  • In Silico Docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (PDB: 1M17 for JAK2).
  • In Vitro Assays : Test against cancer cell lines (e.g., MCF-7) with MTT assays, referencing positive controls like doxorubicin .

How can derivatives of this compound be designed to enhance physicochemical properties or efficacy?

Q. Derivatization Strategies

Functional Group Modifications :

  • Replace –CH₂OH with –CH₂NH₂ (aminomethyl) to improve solubility. shows dihydrochloride salts of analogous amines enhance bioavailability .
  • Introduce electron-withdrawing groups (e.g., –CF₃) at C3 to stabilize the pyrazole ring .

Prodrug Design :

  • Esterify the hydroxyl group (e.g., acetate prodrug) to increase lipophilicity and blood-brain barrier penetration .

Q. Synthetic Pathways

  • Suzuki Coupling : Attach aryl boronic acids to the iodine site for diversity-oriented synthesis .
  • Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition to append triazole moieties, as demonstrated in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.